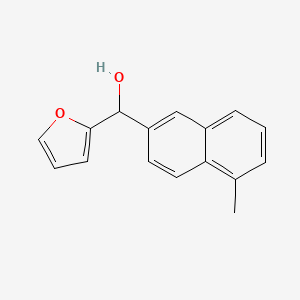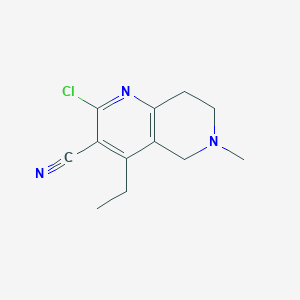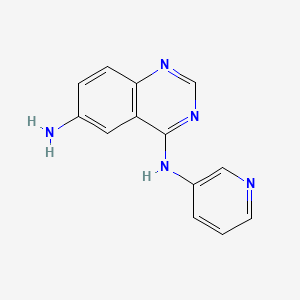
Furan-2-yl(5-methylnaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(5-methylnaphthalen-2-yl)methanol is an organic compound that features a furan ring attached to a methylnaphthalene moiety via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(5-methylnaphthalen-2-yl)methanol typically involves the reaction of furan derivatives with methylnaphthalene derivatives under specific conditions. One common method includes the use of a Grignard reagent, where a furan-based Grignard reagent reacts with a methylnaphthalene aldehyde to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Furan-2-yl(5-methylnaphthalen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-yl(5-methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furan-2-yl(5-methylnaphthalen-2-yl)methanol can be compared to other similar compounds such as:
Furan-2-ylmethanol: Lacks the methylnaphthalene moiety, resulting in different chemical and biological properties.
5-Methylnaphthalen-2-ylmethanol: Lacks the furan ring, leading to variations in reactivity and applications.
Furan-2-yl(5-methylnaphthalen-2-yl)ketone:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and a broad spectrum of applications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
furan-2-yl-(5-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C16H14O2/c1-11-4-2-5-12-10-13(7-8-14(11)12)16(17)15-6-3-9-18-15/h2-10,16-17H,1H3 |
InChI Key |
MYNMZHXRSBQMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)



![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)
![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
